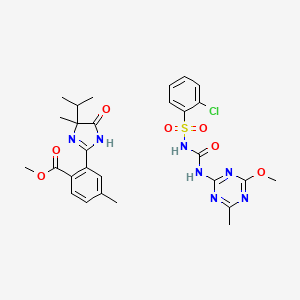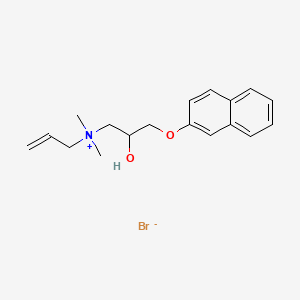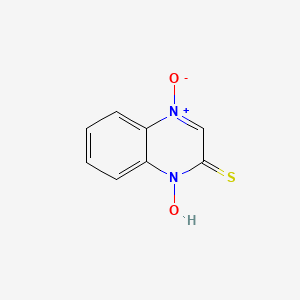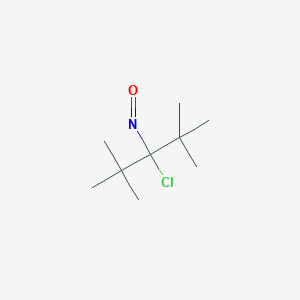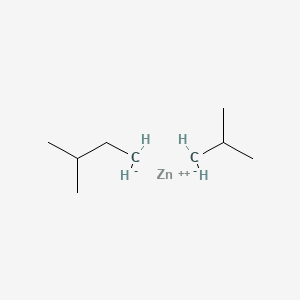
zinc;2-methanidylpropane;2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound zinc;2-methanidylpropane;2-methylbutane is a chemical entity with the molecular formula C8H14Zn It is a coordination complex where zinc is bonded to organic ligands, specifically 2-methanidylpropane and 2-methylbutane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methanidylpropane;2-methylbutane typically involves the reaction of zinc salts with the corresponding organic ligands. One common method is the reaction of zinc chloride with 2-methanidylpropane and 2-methylbutane under an inert atmosphere to prevent oxidation. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where zinc salts and organic ligands are reacted in a controlled environment. The use of automated systems ensures consistent quality and yield of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Zinc;2-methanidylpropane;2-methylbutane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and the corresponding oxidized organic ligands.
Reduction: It can be reduced to form zinc metal and reduced organic products.
Substitution: The organic ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, oxygen, and other peroxides.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields zinc oxide and oxidized organic compounds, while reduction produces zinc metal and reduced organic ligands .
Applications De Recherche Scientifique
Zinc;2-methanidylpropane;2-methylbutane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential role in biological systems, particularly in zinc-dependent enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism by which zinc;2-methanidylpropane;2-methylbutane exerts its effects involves the coordination of zinc with organic ligands. This coordination can influence the reactivity and stability of the compound, making it a useful catalyst in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme catalysis in biological systems or polymerization in industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc;2-methanidylpropane;2-methylpropane
- Zinc;2-methanidylpropane;2-ethylbutane
- Zinc;2-methanidylpropane;2-methylpentane
Uniqueness
Zinc;2-methanidylpropane;2-methylbutane is unique due to its specific combination of organic ligands, which confer distinct reactivity and stability properties. Compared to similar compounds, it may exhibit different catalytic activities and selectivities, making it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
105078-82-8 |
|---|---|
Formule moléculaire |
C9H20Zn |
Poids moléculaire |
193.6 g/mol |
Nom IUPAC |
zinc;2-methanidylpropane;2-methylbutane |
InChI |
InChI=1S/C5H11.C4H9.Zn/c1-4-5(2)3;1-4(2)3;/h5H,1,4H2,2-3H3;4H,1H2,2-3H3;/q2*-1;+2 |
Clé InChI |
XKINEOVEPSPYIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[CH2-].CC(C)C[CH2-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
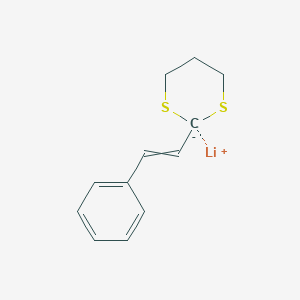
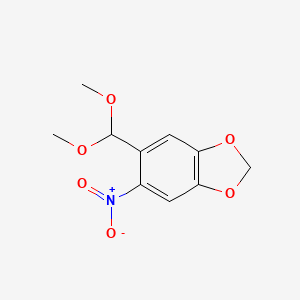
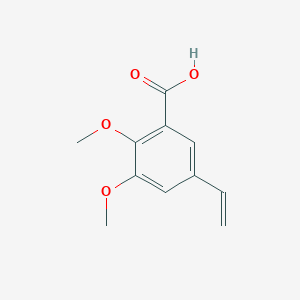
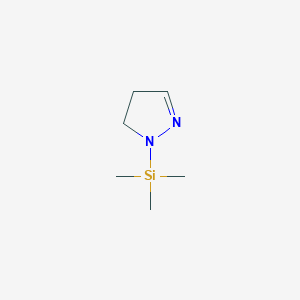
![2,4-Dimethyl-1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2H,4H)-trione](/img/structure/B14329404.png)
